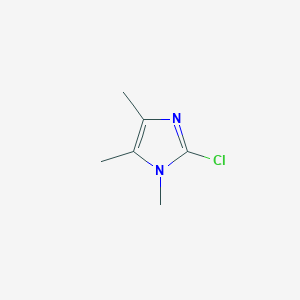
2-chloro-1,4,5-trimethyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom and three methyl groups attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of ionic liquids as green catalysts, which has gained attention for its efficiency and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale production.
化学反应分析
Types of Reactions
2-chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Ionic Liquids: Employed as green catalysts for efficient synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2-chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1H-Imidazole, 2,4,5-triphenyl-: Another substituted imidazole with different substituents.
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains a nitro group and a different substitution pattern.
Uniqueness
2-chloro-1,4,5-trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
2-Chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol
IUPAC Name: 2-chloro-1,4,5-trimethylimidazole
Canonical SMILES: CC1=C(N(C(=N1)Cl)C)C
The presence of a chlorine atom and three methyl groups attached to the imidazole ring imparts distinct chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can bind to enzymes and receptors, modulating their activity and leading to diverse biological effects. The specific pathways involved depend on the target molecules and the cellular context in which the compound is studied.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of certain cancer cell lines. For example, a study reported that derivatives of imidazole compounds exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 2.38 to 8.13 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5m | SISO | 2.38 |
| 5m | RT-112 | >10 |
These findings suggest that structural modifications can enhance the anticancer activity of imidazole derivatives.
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes. For instance, it has been noted for its inhibitory effects on lipoxygenase (LOX), an enzyme implicated in inflammatory responses and cancer progression .
Case Studies
Case Study 1: Anticancer Activity
In a comparative study involving various substituted imidazoles, this compound was found to exhibit moderate cytotoxicity against cervical cancer cells (SISO). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it effectively inhibited the growth of several pathogenic strains, suggesting its potential application in developing new antimicrobial agents.
属性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
144.60 g/mol |
IUPAC 名称 |
2-chloro-1,4,5-trimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 |
InChI 键 |
SQPDSQKLKVNRJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=N1)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















